![molecular formula C16H17NO3 B3367874 Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate CAS No. 2004-63-9](/img/structure/B3367874.png)
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate
Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .
Mode of Action
The exact mode of action of Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as neuroprotection and anti-inflammatory properties .
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment .
Advantages and Limitations for Lab Experiments
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its potential for use in a wide range of applications. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for further research on Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound and related compounds. Another area of interest is the exploration of this compound's potential applications in agriculture, including its use as a pesticide or herbicide. Finally, there is a need for further research on the mechanism of action of this compound and its potential for use as a drug candidate for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, material science, and agriculture. Its synthesis method is complex, but its high purity and stability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential for use in new applications.
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, this compound has been explored as a potential pesticide due to its insecticidal activity.
properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(18)14-9-10-15(17-11(14)2)12-5-7-13(19-3)8-6-12/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPYBCVSHUWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459543 | |
Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2004-63-9 | |
Record name | Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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